
(S)-2-(Thiophen-3-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Thiophen-3-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine structure Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring adds unique electronic and steric properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thiophen-3-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine derivatives.
Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide or sulfonate, at the 3-position.
Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with an azetidine derivative, resulting in the formation of this compound.
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Thiophen-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Thiophen-3-yl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (S)-2-(Thiophen-3-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Thiophen-2-yl)azetidine: Similar structure with the thiophene ring at the 2-position.
(S)-2-(Furan-3-yl)azetidine: Contains a furan ring instead of a thiophene ring.
(S)-2-(Pyridin-3-yl)azetidine: Features a pyridine ring in place of the thiophene ring.
Uniqueness
(S)-2-(Thiophen-3-yl)azetidine is unique due to the electronic properties imparted by the thiophene ring, which can influence its reactivity and interactions with biological targets. The specific positioning of the thiophene ring also affects the compound’s steric and electronic characteristics, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H9NS |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
(2S)-2-thiophen-3-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m0/s1 |
InChI-Schlüssel |
FWRARJVSCZHRHW-ZETCQYMHSA-N |
Isomerische SMILES |
C1CN[C@@H]1C2=CSC=C2 |
Kanonische SMILES |
C1CNC1C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/no-structure.png)

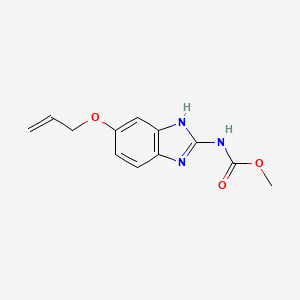
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
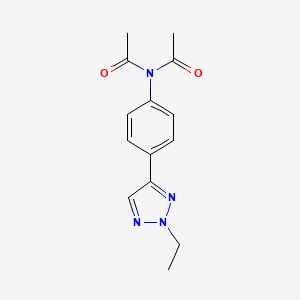

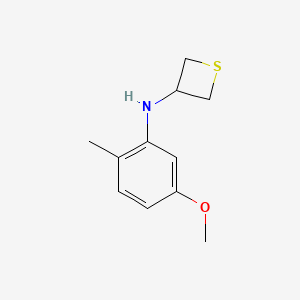
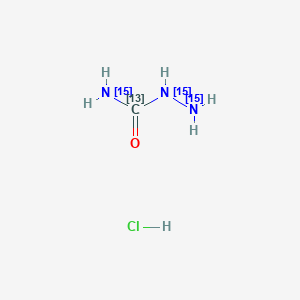
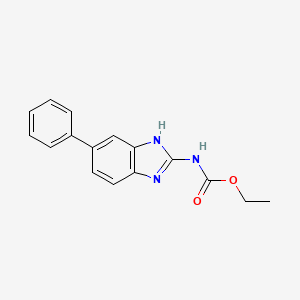

![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
